molecular formula C28H29N3O6S B2957713 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 328271-26-7

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B2957713
CAS No.: 328271-26-7
M. Wt: 535.62
InChI Key: OOWQXLVGQATQNH-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate is a naphthalimide derivative characterized by a benzo[de]isoquinoline core substituted with a piperidine ring at the 6-position and an ethyl ester group linked to a 4-(N,N-dimethylsulfamoyl)benzoate moiety. The piperidine substituent enhances solubility and may influence intermolecular interactions, while the sulfamoyl group could confer bioactivity or serve as a functional handle for further derivatization .

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6S/c1-29(2)38(35,36)20-11-9-19(10-12-20)28(34)37-18-17-31-26(32)22-8-6-7-21-24(30-15-4-3-5-16-30)14-13-23(25(21)22)27(31)33/h6-14H,3-5,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWQXLVGQATQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a benzo[de]isoquinoline core, piperidine moiety, and a sulfonamide group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C30H31N3O7SC_{30}H_{31}N_{3}O_{7}S, with a molecular weight of approximately 577.66 g/mol. The presence of multiple functional groups enhances its potential for various biological interactions.

FeatureDescription
Molecular FormulaC30H31N3O7SC_{30}H_{31}N_{3}O_{7}S
Molecular Weight577.66 g/mol
Functional GroupsDioxo, sulfonamide, ester
Core StructureBenzo[de]isoquinoline

Preliminary studies suggest that compounds related to benzo[de]isoquinoline derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
  • Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective properties by modulating neurotransmitter systems.
  • Antimicrobial Properties : Sulfonamide groups are known for their antibacterial effects, potentially enhancing the compound's efficacy against bacterial infections.

Anticancer Activity

A study evaluated the cytotoxic effects of similar benzo[de]isoquinoline derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Neuroprotective Effects

Research involving the administration of this compound in animal models demonstrated significant neuroprotective effects against excitotoxicity and oxidative stress. The mechanism was linked to the modulation of glutamate receptors and enhancement of antioxidant defenses.

Antimicrobial Activity

In vitro studies showed that derivatives with sulfonamide groups exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism involved inhibition of folate synthesis pathways, similar to established sulfonamide antibiotics.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of multiple pharmacophores (the dioxo group, piperidine ring, and sulfonamide moiety), which may synergistically enhance its biological activity compared to similar compounds.

Compound NameKey Activities
2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-Benzo[de]Isoquinolin-2(3H)-yl)ethyl CinnamateAnticancer, Neuroprotective
4-(N,N-Dimethylsulfamoyl)BenzoateAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,8-naphthalimide derivatives modified at the 6-position with nitrogen-containing heterocycles and ester-linked aromatic groups. Key analogues include:

Compound Name Molecular Formula Substituents (R1, R2) Key Applications/Properties
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate C24H21BrN2O5 R1 = Morpholine, R2 = 4-Br Fluorescent probes, polymer synthesis
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl]acetate C21H22N2O4 R1 = Piperidine, R2 = Ethyl ester Intermediate for functionalized polymers
Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate C20H12N2O6 R1 = Nitro, R2 = Methyl ester UV-absorbing materials
4-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid C22H20N2O4 R1 = Piperidine, R2 = COOH Metal-ion sensing, coordination chemistry

Key Structural Differences:

  • Piperidine vs. Morpholine : Replacing piperidine (6-membered ring) with morpholine (6-membered ring containing oxygen) in reduces basicity and alters electronic properties, impacting fluorescence and solubility .
  • Sulfamoyl vs.
  • Nitro vs. Piperidine : Nitro groups () increase electron-withdrawing effects, shifting UV-Vis absorption maxima compared to electron-donating piperidine .

Physicochemical and Functional Properties

  • Solubility: Piperidine and morpholine substituents improve solubility in polar solvents (e.g., DMSO, ethanol) compared to nitro or bromo derivatives .
  • Fluorescence : The target compound’s sulfamoyl group may quench fluorescence relative to morpholine or piperazine analogues, as observed in Hg(II)-sensing naphthalimides .
  • Thermal Stability : Bromo and nitro substituents () increase melting points (e.g., 694°C predicted for ) due to stronger intermolecular forces .

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